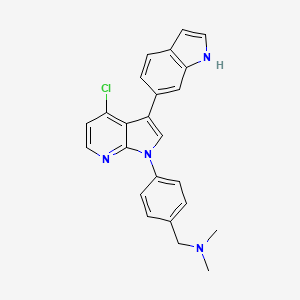
Mpo-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mpo-IN-1 is a potent, orally active, and irreversible indole-containing inhibitor of myeloperoxidase. Myeloperoxidase is an enzyme predominantly found in neutrophils and is involved in the body’s immune response by producing reactive oxygen species to kill pathogens. This compound has shown significant potential in inhibiting myeloperoxidase activity, making it a valuable compound for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of Mpo-IN-1 involves several steps, starting with the preparation of the indole core structure. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with various substituents to achieve the desired chemical structure of this compound. This step may involve reactions such as halogenation, alkylation, or acylation.
Final Coupling Reaction: The functionalized indole core is coupled with other chemical moieties to form the final this compound compound. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Mpo-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert this compound to its reduced form. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated forms .
Scientific Research Applications
Mpo-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of myeloperoxidase and its effects on various chemical reactions.
Biology: In biological research, this compound is used to investigate the role of myeloperoxidase in immune responses and inflammation. It helps in understanding how myeloperoxidase contributes to the body’s defense mechanisms.
Medicine: this compound has potential therapeutic applications in treating diseases associated with excessive myeloperoxidase activity, such as cardiovascular diseases, neurodegenerative diseases, and certain cancers.
Industry: In the industrial sector, this compound can be used in the development of new drugs and therapeutic agents targeting myeloperoxidase .
Mechanism of Action
Mpo-IN-1 exerts its effects by irreversibly inhibiting myeloperoxidase. The compound binds to the active site of myeloperoxidase, preventing the enzyme from catalyzing the formation of reactive oxygen species. This inhibition reduces the oxidative stress and inflammation associated with myeloperoxidase activity. The molecular targets of this compound include the heme group and specific amino acid residues within the active site of myeloperoxidase .
Comparison with Similar Compounds
Mpo-IN-1 is unique compared to other myeloperoxidase inhibitors due to its irreversible binding and high potency. Similar compounds include:
4-Aminobenzoic Acid Hydrazide: Another myeloperoxidase inhibitor, but with a different mechanism of action.
AECTPPO: A potent myeloperoxidase inhibitor with a different chemical structure.
Thioxo-pyrrolo-pyrimidinone Derivatives: These compounds also inhibit myeloperoxidase but differ in their chemical structure and binding properties.
This compound stands out due to its irreversible inhibition and high specificity for myeloperoxidase, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21ClN4 |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-[4-[4-chloro-3-(1H-indol-6-yl)pyrrolo[2,3-b]pyridin-1-yl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C24H21ClN4/c1-28(2)14-16-3-7-19(8-4-16)29-15-20(23-21(25)10-12-27-24(23)29)18-6-5-17-9-11-26-22(17)13-18/h3-13,15,26H,14H2,1-2H3 |
InChI Key |
MEHXWAPPUMNIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)N2C=C(C3=C(C=CN=C32)Cl)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















